4-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Cyclopropyl and Trifluoromethyl Groups: These groups are typically introduced through alkylation reactions, where the pyrazole ring is treated with appropriate alkyl halides.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the carboxamide group.
Cyclization Reactions: The presence of multiple reactive sites allows for potential cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substituted Derivatives: Various nucleophiles can replace the bromine atom, leading to a wide range of substituted derivatives.
Oxidized Products: Oxidation can lead to the formation of pyrazole N-oxides.
Reduced Products: Reduction can yield amines or alcohols, depending on the site of reduction.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors in the central nervous system.
Biological Probes: It can be used as a probe to study biological processes, given its ability to interact with various biomolecules.
Industry
Polymer Science: Its incorporation into polymers could impart unique properties, such as increased stability or specific reactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target, potentially inhibiting or activating its function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-3-carboxamide:
4-bromo-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxylic acid:
Uniqueness
The presence of both the trifluoromethyl and cyclopropyl groups in the compound provides a unique combination of steric and electronic effects, enhancing its potential as a versatile building block in synthetic chemistry and its ability to interact with biological targets.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, offering numerous possibilities for future research and application.
Properties
Molecular Formula |
C15H17BrF3N5O |
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Molecular Weight |
420.23 g/mol |
IUPAC Name |
4-bromo-N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17BrF3N5O/c1-23-8-10(16)13(22-23)14(25)20-5-2-6-24-11(9-3-4-9)7-12(21-24)15(17,18)19/h7-9H,2-6H2,1H3,(H,20,25) |
InChI Key |
JSFJHGBKGAVFOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3)Br |
Origin of Product |
United States |
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